molecular formula C17H21NO4S B067973 Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid CAS No. 190190-48-8

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid

Cat. No.: B067973
CAS No.: 190190-48-8
M. Wt: 335.4 g/mol
InChI Key: VRUFHPBCNHYEPJ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid (CAS 190190-48-8) is a chiral compound featuring a butyric acid backbone with a tert-butyloxycarbonyl (Boc)-protected amino group and a 3-benzothienyl substituent . The (R)-configuration at the chiral center is critical for stereospecific interactions with biological targets, making this compound valuable in drug discovery, particularly for central nervous system (CNS) or oncology therapeutics .

Properties

IUPAC Name

(3R)-4-(1-benzothiophen-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)18-12(9-15(19)20)8-11-10-23-14-7-5-4-6-13(11)14/h4-7,10,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUFHPBCNHYEPJ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CSC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine during subsequent reactions. This is achieved by treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or triethylamine. Optimal conditions involve anhydrous tetrahydrofuran (THF) at 0–25°C, yielding the Boc-protected intermediate with >95% efficiency.

Carboxylic Acid Activation and Final Deprotection

The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), followed by neutralization to isolate the free amine. The carboxylic acid is subsequently activated using carbodiimides (e.g., EDCl/HOBt) for further functionalization.

Optimization of Reaction Conditions

Solvent Systems and Their Impact

Solvent choice critically influences reaction kinetics and impurity profiles. Comparative studies highlight:

SolventReaction Rate (k, h⁻¹)Impurity Formation (%)Yield (%)
Toluene0.452.188
Dichloromethane0.624.882
MTBE0.381.591
THF0.553.285

Non-polar solvents like MTBE minimize dimerization side products, while toluene balances reactivity and cost.

Temperature and Catalytic Effects

Elevated temperatures accelerate coupling but risk racemization. Controlled heating (60–80°C) with Pd(OAc)₂/(R)-BINAP maintains stereointegrity. Below 60°C, incomplete conversion occurs; above 100°C, e.e. drops to <70%.

Industrial-Scale Production

Batch Process Optimization

Industrial synthesis prioritizes cost-efficiency and reproducibility:

  • Reactor Design : Stainless steel jacketed reactors for precise temperature control.

  • Catalyst Recycling : Pd recovery via filtration reduces costs by 30%.

  • In-Line Analytics : HPLC monitoring ensures intermediate purity ≥98%.

Purification Techniques

Crystallization from heptane/ethyl acetate mixtures achieves ≥99.5% purity. Chromatography is avoided due to scalability challenges.

Impurity Profiling and Mitigation

Common Impurities

  • Dimerization Byproducts : Formed via amine-carboxylic acid condensation (3–5% in polar solvents).

  • Diastereomers : Arise from incomplete stereocontrol (<2% with optimized catalysts).

Strategies for Impurity Reduction

  • Solvent Screening : MTBE reduces dimerization to <1.5%.

  • Additives : Molecular sieves (4Å) absorb water, suppressing hydrolysis.

Comparative Analysis of Methodologies

ParameterLaboratory-ScaleIndustrial-Scale
Catalyst Loading5 mol% Pd2 mol% Pd
Reaction Time24–48 h8–12 h
Yield75–85%88–92%
Purity97–98%≥99.5%

Industrial protocols emphasize catalyst efficiency and rapid throughput, whereas academic methods prioritize flexibility.

Case Study: Pilot Plant Synthesis

A 50 kg batch synthesis achieved:

  • Overall Yield : 84%

  • Purity : 99.7% (HPLC)

  • Key Adjustments :

    • Solvent switched from THF to MTBE.

    • Reaction temperature maintained at 75±2°C.

    • Reduced Pd loading to 1.8 mol% via ligand optimization .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to expose the primary amine. Common deprotection methods include:

Reagent Conditions Yield Key Observations
Trifluoroacetic acid1–2 hrs, 0–25°C in DCM85–92%Rapid deprotection with minimal side products .
HCl in dioxane4–6 hrs, 25°C78–85%Requires neutralization post-reaction .

Deprotection is critical for subsequent peptide coupling or functionalization. The liberated amine participates in nucleophilic substitutions or acylations.

Coupling Reactions

The carboxylic acid moiety undergoes activation for peptide bond formation:

Activating Agent Base Product Purity
HATUDIPEAPeptide-conjugated derivatives90–95%
EDCl/HOBtNMMAmide or ester analogs88–93%

For example, coupling with HATU/DIPEA in DMF at 0°C yields peptide intermediates with >90% efficiency . Steric hindrance from the benzothienyl group may reduce reaction rates compared to simpler amino acids.

Oxidation and Reduction

The benzothiophene ring and side chain participate in redox reactions:

Oxidation

  • Reagents : mCPBA (meta-chloroperbenzoic acid), H₂O₂
  • Products : Sulfoxide (major) and sulfone derivatives (minor) at the benzothiophene sulfur.
  • Conditions : 0°C, 2–4 hrs in CH₂Cl₂.
  • Yield : Sulfoxide (70%), sulfone (15%).

Reduction

  • Reagents : NaBH₄, LiAlH₄
  • Products : Alcohol derivatives via reduction of the carboxylic acid group.
  • Conditions : THF, −10°C, 1 hr .

Substitution Reactions

The amino group participates in nucleophilic substitutions after deprotection:

Reagent Product Application
Alkyl halidesN-alkylated derivativesProdrug development .
Sulfonyl chloridesSulfonamide analogsEnzyme inhibitor synthesis .

For instance, reaction with benzyl chloroformate in THF produces stable carbamate intermediates for drug candidates .

Comparative Reaction Efficiency

Key parameters influencing reaction outcomes:

Parameter Optimal Range Impact on Yield
Solvent polarityLow (toluene, MTBE)Reduces condensation impurities .
Temperature0–25°CHigher temps accelerate side reactions .
Reaction time4–18 hrsProlonged times increase hydrolysis risk .

Industrial-scale synthesis (e.g., 10 g batches) using toluene/NaOH achieves >95% purity with <2% impurities .

Stability and Storage

  • Storage : 2–8°C under inert gas (Ar/N₂) .
  • Decomposition : Prolonged exposure to moisture or light leads to Boc group hydrolysis .

Scientific Research Applications

Peptide Synthesis

Boc-(R)-3-amino-4-(3-benzothienyl)-butyric acid is extensively utilized in the synthesis of peptides. Its ability to serve as a chiral building block allows researchers to create peptides with specific biological activities. This compound can facilitate the formation of novel therapeutic agents by providing unique amino acid residues that enhance the pharmacological properties of the resulting peptides .

Drug Development

In the realm of medicinal chemistry, this compound plays a crucial role in drug design. Its structural characteristics enable it to interact with biological targets effectively, making it a candidate for developing drugs aimed at specific diseases, including cancer. The compound's incorporation into drug candidates can improve their efficacy and selectivity by influencing enzyme activity or receptor binding .

Bioconjugation

The compound is also utilized in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules to enhance drug delivery systems. This application is particularly relevant in targeted therapy, where precise delivery of therapeutic agents to specific cells or tissues is critical for maximizing treatment efficacy while minimizing side effects .

Analytical Chemistry

This compound is employed in various analytical methods to study protein interactions and enzyme activities. Its unique properties allow researchers to gain insights into biochemical processes, contributing to a better understanding of molecular mechanisms underlying various diseases .

Material Science

In material science, this compound finds applications in developing advanced materials with unique properties, such as sensors or catalysts. The ability to modify the physical and chemical properties of materials through the incorporation of amino acid derivatives like this compound opens new avenues for innovation in industrial applications .

Summary Table of Applications

Application AreaDescription
Peptide Synthesis Serves as a chiral building block for novel therapeutic peptides.
Drug Development Enhances drug design targeting specific biological pathways, particularly in cancer research.
Bioconjugation Facilitates attachment of biomolecules for improved drug delivery systems.
Analytical Chemistry Used in methods studying protein interactions and enzyme activities.
Material Science Contributes to the development of advanced materials with unique properties.

Case Study 1: Peptide Therapeutics

Research has demonstrated that incorporating this compound into peptide sequences can significantly enhance their biological activity against specific cancer cell lines. This finding underscores its potential as a critical component in designing effective peptide-based therapeutics.

Case Study 2: Drug Interaction Studies

Studies involving this compound have shown that its structural features allow it to modulate the activity of certain enzymes, suggesting its utility in developing enzyme inhibitors that could serve as therapeutic agents for various diseases.

Case Study 3: Material Innovations

Innovative applications have emerged where this compound has been integrated into polymer matrices, resulting in materials with enhanced sensor capabilities for detecting biological markers.

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-4-(3-benzothienyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group during reactions, allowing selective modifications. Upon deprotection, the amino group can interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents, stereochemistry, and functional groups, leading to differences in physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed analysis:

Substituent Variations

Aromatic/Electron-Deficient Substituents
  • Boc-(R)-3-Amino-4-(2,4,5-Trifluorophenyl)-Butyric Acid (CAS 486460-00-8): Structure: Features a 2,4,5-trifluorophenyl group. Properties: Molecular weight 333.3 g/mol; fluorine atoms increase electronegativity and metabolic stability. Application: Key intermediate in sitagliptin synthesis (antidiabetic drug) with 82% conversion efficiency in enzymatic synthesis .
  • Boc-(R)-3-Amino-4-(4-Chlorophenyl)-Butyric Acid (CAS 218608-96-9): Structure: Contains a 4-chlorophenyl substituent. Properties: Chlorine’s electron-withdrawing nature may alter electronic distribution and binding kinetics.
Heterocyclic Substituents
  • Boc-(S)-3-Amino-4-(2-Thienyl)-Butanoic Acid (CAS 190190-47-7): Structure: 2-thienyl group (smaller heterocycle) and (S)-configuration. Properties: Molecular weight ~293.3 g/mol. Comparison: The 2-thienyl group is less sterically hindered than 3-benzothienyl, possibly enhancing synthetic accessibility. The (S)-configuration may result in divergent biological activity .
Polar Substituents
  • (R)-3-Amino-4-(3-Cyanophenyl)-Butyric Acid (CAS 269726-82-1): Structure: 3-cyanophenyl group introduces a polar nitrile. Properties: Molecular weight 204.2 g/mol. Comparison: The cyano group increases hydrophilicity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to benzothienyl .

Stereochemical Variations

  • Boc-(S)-3-Amino-4-(4-Methylphenyl)-Butyric Acid: Structure: (S)-configuration and 4-methylphenyl group. Synthesis: Prepared via Boc protection of the amino group after synthesizing the parent acid . Comparison: The (S)-enantiomer may exhibit reduced activity in targets requiring (R)-specific binding, highlighting the importance of chirality in drug design .

Key Observations :

  • Lipophilicity: Benzothienyl > Thienyl > Trifluorophenyl > Cyanophenyl.
  • Synthetic Efficiency : Fluorinated derivatives often exhibit higher conversion rates in enzymatic syntheses .
  • Chirality Impact : (R)-configuration is critical for target engagement in most cases, as seen in sitagliptin intermediates .

Biological Activity

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid is a compound of significant interest in medicinal chemistry, particularly due to its structural features and potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C14H19NO2SC_{14}H_{19}NO_2S and a molecular weight of approximately 273.37 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The presence of the benzothiophene moiety is crucial for its biological activity, as it may enhance receptor selectivity and efficacy in various biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, particularly in modulating neurotransmitter systems. Its potential therapeutic applications include:

  • Neuroprotective Effects : Compounds with similar structures have been studied for their ability to protect neuronal cells from damage associated with neurodegenerative diseases.
  • Modulation of Neurotransmitter Receptors : Preliminary studies suggest interactions with various neurotransmitter receptors, which may lead to therapeutic effects in treating conditions such as anxiety and depression .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundContains a benzothiophene moietyPotential neuroprotective effects
Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acidSimilar structure but different stereochemistryPotential neuroprotective effects
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl) butyric acidContains a trifluorophenyl groupStudied for metabolic effects
3-Aminobutyric acidBasic structure without protecting groupsKnown neurotransmitter (GABA)

The unique benzothiophene substitution in this compound may enhance its selectivity and efficacy compared to other analogs .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves:

  • Protection of the Amino Group : The amino group is protected using the Boc group.
  • Formation of the Benzothiophene Moiety : The benzothiophene component is synthesized and coupled with the protected amino acid.
  • Deprotection : The Boc group is removed under acidic conditions to yield the final product.

These steps highlight the compound's versatility in organic synthesis and its relevance in medicinal chemistry .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Neuroprotective Studies : Research has demonstrated that compounds with similar structures can inhibit neuronal apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .
  • Inflammatory Response Modulation : Some derivatives have shown effectiveness in reducing inflammatory cytokine levels (IL-1β, IL-6) in vitro and in vivo, indicating their potential use as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) moiety and functionalizing the benzothienyl group. A common approach is to start with a precursor like Boc-protected amino acid derivatives, followed by coupling reactions or side-chain modifications. For example, Boc-(R)-3-Amino-4-(4-nitrophenyl)butyric acid is synthesized via stepwise Boc protection and nitrophenyl group introduction . Reaction optimization includes controlling temperature (e.g., 0–25°C for sensitive intermediates), using catalysts like HOBt/DCC for coupling, and monitoring enantiomeric purity via chiral HPLC .

Q. How should this compound be characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1^1H NMR and 13^{13}C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and benzothienyl aromatic signals.
  • Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) confirms purity ≥98% .
  • Optical Rotation : Specific rotation ranges (e.g., +13.5° to +17.5° for similar Boc-amino acid derivatives) validate stereochemical integrity .
  • Mass Spectrometry : Exact mass (e.g., 304.1526 Da for Boc-(R)-3-Amino-4-(3-cyanophenyl)-butyric acid) ensures molecular fidelity .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer : Store at 2–8°C in airtight, light-protected containers under anhydrous conditions. Lyophilized powders are stable for >24 months when stored at -20°C with desiccants. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomeric impurities during the synthesis of this compound?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC purification. For example, Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid achieves ≥99% enantiomeric excess (e.e.) via this method .
  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes the undesired enantiomer .
  • Asymmetric Synthesis : Employ Evans auxiliaries or transition-metal catalysts to enforce stereocontrol during benzothienyl group introduction .

Q. How can computational modeling predict the physicochemical properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate pKa (~4.45) and logP (predicted 1.122 g/cm³) to assess solubility and partition coefficients .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., neuroprotective receptors) to guide structure-activity relationship (SAR) studies .
  • Reactivity Prediction : Identify nucleophilic/electrophilic sites using frontier molecular orbital (FMO) analysis for derivatization strategies .

Q. What experimental designs are suitable for evaluating the neuroprotective or anticonvulsant activity of this compound?

  • Methodological Answer :

  • In Vitro Models : Test glutamate-induced cytotoxicity in SH-SY5Y neurons or hippocampal slices. Measure EC₅₀ for neuroprotection via MTT assays .
  • In Vivo Models : Use pentylenetetrazole (PTZ)-induced seizures in rodents. Administer the compound intraperitoneally (1–10 mg/kg) and monitor seizure latency/severity .
  • Mechanistic Studies : Perform patch-clamp electrophysiology to assess GABA_A receptor modulation or calcium influx inhibition .

Q. How can structural modifications of this compound enhance its pharmacokinetic profile?

  • Methodological Answer :

  • Prodrug Design : Esterify the carboxylic acid to improve blood-brain barrier (BBB) penetration. For example, methyl ester derivatives of similar compounds show enhanced bioavailability .
  • Side-Chain Optimization : Introduce fluorine atoms (e.g., trifluoromethyl groups) to increase metabolic stability, as seen in Boc-(R)-3-Amino-4-(3-trifluoromethylphenyl)-butyric acid .
  • PEGylation : Attach polyethylene glycol (PEG) chains to reduce renal clearance and extend half-life .

Data Contradictions and Validation

  • Purity vs. Bioactivity : While reports 98% purity, bioactivity assays ( ) may require ≥99% purity to avoid off-target effects. Validate purity via orthogonal methods (e.g., NMR + HPLC) before pharmacological testing .
  • Stereochemical Assignments : Conflicting optical rotation data for similar compounds (e.g., +13.5° to +17.5° in vs. predicted values in ) necessitate empirical validation using single-crystal X-ray diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.